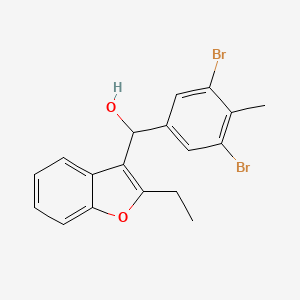
(3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol” is a complex organic molecule that contains a benzofuran ring, a common structural motif in many natural products and pharmaceuticals . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .
Molecular Structure Analysis
The molecular structure of this compound likely includes a benzofuran ring substituted with various functional groups. The exact structure would depend on the positions of these substitutions on the ring.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzofuran derivatives are known to participate in a variety of chemical reactions. For example, they can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the nature and position of the substituents on the benzofuran ring could significantly influence properties such as solubility, melting point, and reactivity.科学的研究の応用
Synthesis of Benzofuran Derivatives
Benzofuran rings are a common motif in natural products, many of which have significant biological activities. The compound can be used as a precursor in the total synthesis of such natural products, aiding in the exploration of their potential uses and the development of synthetic methodologies .
Antimicrobial Agent Design
The benzofuran core of this compound is recognized for its antimicrobial properties. Researchers can modify the structure to develop new antimicrobial agents, which is particularly important given the global challenge of antibiotic resistance .
Chemical Education and Research
As a compound with a complex structure, it serves as an excellent case study for educational purposes. It can be used to teach advanced concepts in organic chemistry and spectroscopy, including NMR, HPLC, LC-MS, and UPLC techniques .
将来の方向性
Benzofuran derivatives are a focus of ongoing research due to their prevalence in biologically active natural products and potential for medicinal chemistry applications . Future research may explore new synthetic methods, further elucidate their mechanisms of action, and develop new benzofuran-based drugs .
作用機序
Target of Action
The primary target of this compound is EYA3 , a protein that plays a crucial role in various biological processes .
Mode of Action
The compound acts as an inhibitor of EYA3 . It binds to the active site of the protein, preventing it from performing its normal function. The exact nature of this interaction and the resulting changes in the protein’s activity are currently under investigation.
Biochemical Pathways
The inhibition of EYA3 by this compound affects several biochemical pathways. EYA3 is involved in processes such as cell migration, tubule formation, and angiogenesis . By inhibiting EYA3, the compound can potentially disrupt these processes, leading to a variety of downstream effects.
Pharmacokinetics
It’s known that the compound has a molecular weight of 42413 , which could influence its absorption and distribution within the body
Result of Action
The inhibition of EYA3 by this compound can lead to a significant reduction in cell migration, tubule formation, and angiogenesis . These effects could have potential implications in the treatment of diseases where these processes are dysregulated, such as cancer.
特性
IUPAC Name |
(3,5-dibromo-4-methylphenyl)-(2-ethyl-1-benzofuran-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2O2/c1-3-15-17(12-6-4-5-7-16(12)22-15)18(21)11-8-13(19)10(2)14(20)9-11/h4-9,18,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVKSPUZURDZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(C3=CC(=C(C(=C3)Br)C)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2856509.png)
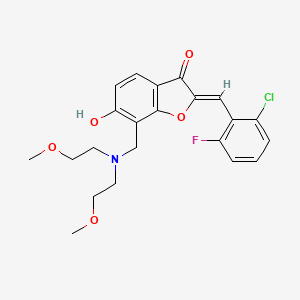
![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856512.png)
![3-(4-ethoxyphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2856515.png)
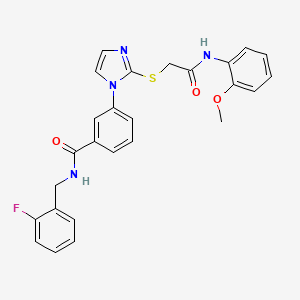

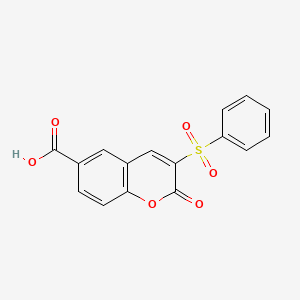
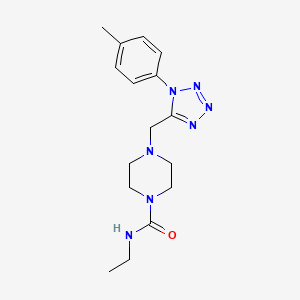
![N-(2-benzoyl-4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2856526.png)

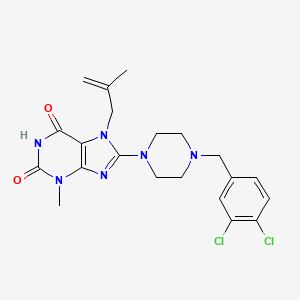
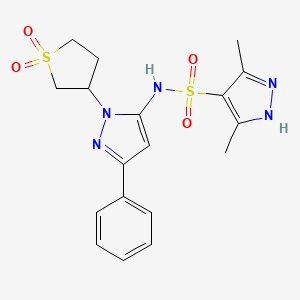
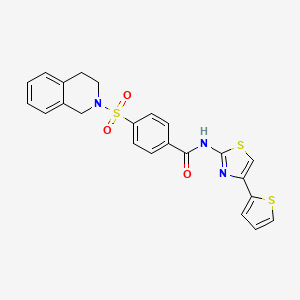
![N-butyl-1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoyl)prolinamide](/img/structure/B2856531.png)